N-(4-chlorobenzyl)-2'-(2-methoxyethyl)-1'-oxo-1',4'-dihydro-2'H-spiro[cyclopentane-1,3'-isoquinoline]-4'-carboxamide
Description
N-(4-Chlorobenzyl)-2'-(2-methoxyethyl)-1'-oxo-1',4'-dihydro-2'H-spiro[cyclopentane-1,3'-isoquinoline]-4'-carboxamide is a spirocyclic compound featuring a fused cyclopentane-isoquinoline core. Its structure includes a 4-chlorobenzyl group attached to the carboxamide moiety and a 2-methoxyethyl substituent on the isoquinoline ring. The spiro architecture confers conformational rigidity, which may enhance binding specificity in biological systems. The 4-chlorobenzyl group is a common pharmacophore in medicinal chemistry, known to influence lipophilicity and receptor interactions, while the methoxyethyl substituent may modulate solubility and metabolic stability .
Properties
Molecular Formula |
C24H27ClN2O3 |
|---|---|
Molecular Weight |
426.9 g/mol |
IUPAC Name |
N-[(4-chlorophenyl)methyl]-2-(2-methoxyethyl)-1-oxospiro[4H-isoquinoline-3,1'-cyclopentane]-4-carboxamide |
InChI |
InChI=1S/C24H27ClN2O3/c1-30-15-14-27-23(29)20-7-3-2-6-19(20)21(24(27)12-4-5-13-24)22(28)26-16-17-8-10-18(25)11-9-17/h2-3,6-11,21H,4-5,12-16H2,1H3,(H,26,28) |
InChI Key |
SLDJURHFRANFFK-UHFFFAOYSA-N |
Canonical SMILES |
COCCN1C(=O)C2=CC=CC=C2C(C13CCCC3)C(=O)NCC4=CC=C(C=C4)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chlorobenzyl)-2’-(2-methoxyethyl)-1’-oxo-1’,4’-dihydro-2’H-spiro[cyclopentane-1,3’-isoquinoline]-4’-carboxamide typically involves multi-step organic reactions. The starting materials often include 4-chlorobenzyl chloride, 2-methoxyethylamine, and cyclopentanone. The synthesis may proceed through the following steps:
Formation of the Isoquinoline Core: This step involves the cyclization of appropriate precursors to form the isoquinoline ring system.
Spirocyclization: The spiro linkage is introduced by reacting the isoquinoline derivative with cyclopentanone under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(4-chlorobenzyl)-2’-(2-methoxyethyl)-1’-oxo-1’,4’-dihydro-2’H-spiro[cyclopentane-1,3’-isoquinoline]-4’-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols or amines.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzyl or isoquinoline moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block in organic synthesis and the development of new materials.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a lead compound for drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of N-(4-chlorobenzyl)-2’-(2-methoxyethyl)-1’-oxo-1’,4’-dihydro-2’H-spiro[cyclopentane-1,3’-isoquinoline]-4’-carboxamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or activating enzyme activity.
Receptor Interaction: Modulating receptor signaling pathways.
Pathway Modulation: Affecting cellular pathways involved in disease processes.
Comparison with Similar Compounds
Structural Analogues with Spirocyclic Cores
Several structurally related spirocyclic compounds have been synthesized and studied (Table 1):
Key Observations :
- Substituent Impact : The 4-chlorobenzyl group in the target compound enhances lipophilicity (logP ~2.8 estimated) compared to the cyclohexyl or isobutyl analogues, which may improve membrane permeability .
Comparison with Aromatic Hydrazinylidene Derivatives
describes compounds like 13a–e (Table 2), which share aromatic and carboxamide features:
| Compound | Substituent on Aryl Ring | Yield (%) | Melting Point (°C) | IR ν(C≡N) (cm⁻¹) | Biological Relevance |
|---|---|---|---|---|---|
| 13a | 4-Methyl | 94 | 288 | 2214 | Sulfonamide-based inhibitors |
| 13b | 4-Methoxy | 95 | 274 | 2212 | Potential antimicrobial agents |
| Target | 4-Chlorobenzyl | - | - | - | Hypothesized kinase inhibition |
Key Observations :
- Substituent Effects : The 4-chlorobenzyl group in the target compound may confer higher electrophilicity compared to methyl or methoxy groups in 13a–b, influencing reactivity in biological systems .
- Synthetic Efficiency : High yields (94–95%) for 13a–b suggest robust coupling methods, which could be adapted for synthesizing the target compound .
Functional Group Influence on Bioactivity
highlights that nitro groups on aryl rings enhance antimycobacterial activity. By analogy:
- The 4-chlorobenzyl group in the target compound may similarly improve activity through electron-withdrawing effects, stabilizing ligand-receptor interactions .
- The 2-methoxyethyl chain could reduce metabolic degradation compared to shorter alkoxy groups, as seen in quaternary ammonium compounds () .
Physicochemical and Spectroscopic Comparisons
- Melting Points : The target compound’s melting point is likely lower than 13a–b (274–288°C) due to its flexible methoxyethyl group, which disrupts crystallinity .
- NMR Signatures : The 4-chlorobenzyl group would produce distinct aromatic proton signals (δ ~7.4–7.6 ppm), differing from the methoxy (δ ~3.77 ppm) or methyl (δ ~2.30 ppm) groups in 13a–b .
- IR Spectroscopy : The absence of a nitrile peak (unlike 13a–b) and presence of carboxamide C=O (~1660 cm⁻¹) would distinguish the target compound .
Biological Activity
N-(4-chlorobenzyl)-2'-(2-methoxyethyl)-1'-oxo-1',4'-dihydro-2'H-spiro[cyclopentane-1,3'-isoquinoline]-4'-carboxamide is a compound of interest due to its potential biological activities. This article synthesizes current research findings on its biological properties, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 426.9 g/mol. Its structure features a spirocyclic isoquinoline framework which is significant for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 426.9 g/mol |
| CAS Number | 1212480-36-8 |
Anticancer Activity
Research indicates that derivatives of isoquinoline compounds exhibit anticancer properties. For example, studies have shown that similar compounds can induce apoptosis in various cancer cell lines through mechanisms such as the inhibition of cell proliferation and the induction of cell cycle arrest. The specific activity of this compound in cancer models remains to be fully elucidated but is hypothesized to follow similar pathways.
Antimicrobial Activity
The compound's structural similarities to known antimicrobial agents suggest potential activity against bacterial strains. A study on related compounds demonstrated significant antibacterial effects against Gram-positive bacteria, indicating that this compound may also exhibit similar properties.
The proposed mechanisms for the biological activity of this compound include:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit specific enzymes involved in cancer cell metabolism.
- Modulation of Signal Transduction Pathways : The compound may affect pathways such as MAPK and PI3K/Akt, which are critical in regulating cell survival and proliferation.
- Induction of Oxidative Stress : It may induce oxidative stress in cells, leading to apoptosis.
Case Studies and Research Findings
-
Anticancer Studies : A study involving isoquinoline derivatives found that certain structural modifications enhanced anticancer activity significantly. The mechanism was attributed to increased interaction with DNA and inhibition of topoisomerase enzymes.
Compound IC50 (µM) Mechanism Isoquinoline Derivative A 5.6 Topoisomerase Inhibition Isoquinoline Derivative B 8.9 DNA Intercalation -
Antimicrobial Studies : Research on benzyl derivatives indicated promising antibacterial activity against Staphylococcus aureus and Escherichia coli, with MIC values indicating effective concentrations for therapeutic use.
Compound MIC (µg/mL) Target Bacteria Benzyl Derivative C 32 Staphylococcus aureus Benzyl Derivative D 16 Escherichia coli
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
